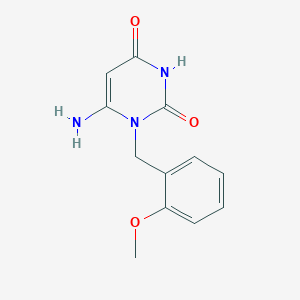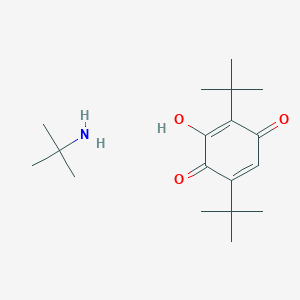![molecular formula C17H15BrN2O2 B7783916 2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methoxyphenol](/img/structure/B7783916.png)
2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methoxyphenol is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group, a methyl group, and a methoxyphenol group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methoxyphenol typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 4-bromophenylhydrazine: This is achieved by reacting 4-bromoaniline with hydrazine hydrate under reflux conditions.
Cyclization to form pyrazole: The 4-bromophenylhydrazine is then reacted with an appropriate β-diketone, such as acetylacetone, under acidic conditions to form the pyrazole ring.
Introduction of the methoxyphenol group: The final step involves the reaction of the pyrazole derivative with 5-methoxyphenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Compounds with different functional groups replacing the bromine atom.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can inhibit or activate specific biochemical pathways.
Modulating gene expression: The compound may influence the expression of genes involved in various cellular processes.
Inducing oxidative stress: It can generate reactive oxygen species (ROS) that affect cellular components.
類似化合物との比較
2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methoxyphenol can be compared with other similar compounds, such as:
4-(4-bromophenyl)-3-methyl-1H-pyrazole: Lacks the methoxyphenol group, which may result in different biological activities.
2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methoxyphenol: The substitution of bromine with chlorine can alter the compound’s reactivity and biological properties.
2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-4-methoxyphenol: The position of the methoxy group can influence the compound’s chemical behavior and interactions.
特性
IUPAC Name |
2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-10-16(11-3-5-12(18)6-4-11)17(20-19-10)14-8-7-13(22-2)9-15(14)21/h3-9,21H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYPNMZFPZYJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-hydroxy-8-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B7783903.png)




![2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B7783958.png)
